molecular formula C15H17N3O2S2 B2716240 N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2097930-30-6

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-methyl-1H-imidazole-4-sulfonamide

Cat. No. B2716240
CAS RN: 2097930-30-6
M. Wt: 335.44
InChI Key: MUIQTLPRNAAGRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups and rings, including a benzothiophene, a propyl group, a methylated imidazole, and a sulfonamide . These components are common in many pharmaceuticals and could potentially give the compound a wide range of biological activities.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzothiophene could be synthesized through a condensation reaction . The imidazole ring could be formed through a cyclization reaction . The propyl group and the sulfonamide could be added through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The benzothiophene and imidazole rings are aromatic, meaning they have a stable, cyclic cloud of delocalized electrons. The propyl group is a simple, linear alkyl chain, while the sulfonamide group contains a sulfur atom double-bonded to an oxygen and single-bonded to a nitrogen .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. The benzothiophene and imidazole rings might undergo electrophilic aromatic substitution reactions. The sulfonamide could potentially be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of the polar sulfonamide group might increase the compound’s solubility in water .

Scientific Research Applications

Synthesis and Electrophysiological Activity

N-substituted imidazolylbenzamides, including those with a structure related to N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-methyl-1H-imidazole-4-sulfonamide, have been synthesized and studied for their cardiac electrophysiological activity. These compounds exhibit potency in vitro, comparable to known selective class III agents, indicating their potential in treating reentrant arrhythmias (Morgan et al., 1990).

Radiosensitizing and Anticarcinogenic Properties

Research on imidazo[2,1-b][1,3]benzothiazole derivatives, closely related to the chemical structure , has demonstrated effective radiosensitizing and anticarcinogenic properties. These compounds have shown considerable in vitro anticancer activity, especially against liver cancer Hep G2 cell line and melanoma cell lines, suggesting their potential in cancer therapy (Majalakere et al., 2020).

Anticonvulsant Potential

Benzothiazole coupled sulfonamide derivatives have been synthesized and evaluated for their anticonvulsant potential. These compounds, linked via a phenyl ring to a benzothiazole moiety, have shown significant neuroprotective effects in preclinical models, highlighting their relevance in developing new treatments for convulsive disorders (Khokra et al., 2019).

Enzyme Inhibition

A study focused on sulfonamides with benzodioxane and acetamide moieties investigated their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase. These compounds demonstrated substantial inhibitory activity, providing insights into their potential use in treating diseases related to enzyme dysfunction (Abbasi et al., 2019).

Biocatalysis in Drug Metabolism

The application of biocatalysis to drug metabolism has been explored using Actinoplanes missouriensis to produce mammalian metabolites of biaryl-bis-sulfonamide compounds. This approach highlights the role of microbial-based systems in drug development and the analysis of metabolic pathways (Zmijewski et al., 2006).

Antimicrobial and Drug Likeness

Organosulfur metallic compounds derived from sulfonamides have been synthesized and evaluated for their antimicrobial properties. These studies include drug likeness and density functional theory (DFT) analysis, contributing to the understanding of their potential as potent drugs (Hassan et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S2/c1-11(17-22(19,20)15-8-18(2)10-16-15)7-12-9-21-14-6-4-3-5-13(12)14/h3-6,8-11,17H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIQTLPRNAAGRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=CN(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.